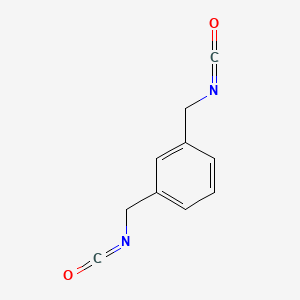

1,3-Bis(isocyanatomethyl)benzene

Description

The exact mass of the compound 1,3-Bis(isocyanatomethyl)benzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,3-Bis(isocyanatomethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Bis(isocyanatomethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,3-bis(isocyanatomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-7-11-5-9-2-1-3-10(4-9)6-12-8-14/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTTZISZSHSCFRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)CN=C=O)CN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5038919 | |

| Record name | 1,3-Bis(isocyanatomethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5038919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3634-83-1 | |

| Record name | m-Xylylene diisocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3634-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Bis(isocyanatomethyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003634831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,3-bis(isocyanatomethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Bis(isocyanatomethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5038919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-bis(isocyanatomethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.776 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-BIS(ISOCYANATOMETHYL)BENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D85XJ1813J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1,3-Bis(isocyanatomethyl)benzene chemical properties

An In-depth Technical Guide to the Chemical Properties of 1,3-Bis(isocyanatomethyl)benzene (XDI)

Introduction: Beyond Conventional Diisocyanates

In the landscape of polymer chemistry, diisocyanates are fundamental building blocks, primarily for the synthesis of polyurethanes. While aromatic diisocyanates like Toluene Diisocyanate (TDI) and Methylene Diphenyl Diisocyanate (MDI) dominate the market, a class of specialty aliphatic isocyanates offers unique advantages for high-performance applications. Among these, 1,3-Bis(isocyanatomethyl)benzene, commonly known as m-Xylylene Diisocyanate (XDI), stands out. Its unique structure, which combines an aromatic ring with aliphatic isocyanate groups, imparts a superior balance of properties, including excellent weatherability, color stability, and robust mechanical performance.[1][2]

This guide provides a comprehensive technical overview of the core chemical properties, reactivity, synthesis, and handling of XDI, tailored for researchers, scientists, and professionals in materials science and drug development. We will delve into the causality behind its performance attributes and present field-proven methodologies for its use.

Molecular Structure and Physicochemical Properties

The defining feature of XDI is the presence of two isocyanatomethyl groups (-CH₂NCO) attached to a benzene ring at the meta positions. This arrangement sterically protects the highly reactive isocyanate groups to some extent and prevents the direct conjugation with the aromatic ring that is responsible for the photo-instability (yellowing) seen in aromatic isocyanates.[1][2]

Caption: Chemical structure of 1,3-Bis(isocyanatomethyl)benzene (XDI).

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference(s) |

| IUPAC Name | 1,3-bis(isocyanatomethyl)benzene | [3][4] |

| Synonyms | m-Xylylene diisocyanate, m-XDI, Isocyanic Acid 1,3-Phenylenedimethylene Ester | [3][4][5] |

| CAS Number | 3634-83-1 | [3][6] |

| Molecular Formula | C₁₀H₈N₂O₂ | [3][6] |

| Molecular Weight | 188.19 g/mol | [3][6] |

| Appearance | Colorless to light yellow clear liquid | [5][7] |

Table 2: Physicochemical Data

| Property | Value | Reference(s) |

| Density | 1.202 g/mL at 20 °C | [8][9][10] |

| Melting Point | -7 °C | [5][9][11] |

| Boiling Point | 88-90 °C at 0.02 mmHg 126 °C at 1 mmHg 159-162 °C at 12 Torr | [5][8][9][11] |

| Flash Point | > 110 °C (> 230 °F) | [12][13] |

| Refractive Index | ~1.541 - 1.551 at 20 °C | [5][11][12] |

| Storage Temperature | 2-8 °C | [7][10][14] |

Core Reactivity and Mechanism

The chemistry of XDI is dominated by the electrophilic nature of the carbon atom in the isocyanate group (-N=C=O). This carbon is highly susceptible to attack by nucleophiles, particularly compounds containing active hydrogen atoms, such as alcohols, amines, and water. This reactivity is the foundation of its utility in polymerization.[15]

-

Reaction with Alcohols (Polyols): The reaction between an isocyanate and an alcohol yields a urethane linkage. When XDI (a diisocyanate) reacts with a polyol (a molecule with two or more hydroxyl groups), it forms a polyurethane polymer. This is the most common and critical application of XDI.[16][17]

-

Reaction with Amines: Amines react even more rapidly with isocyanates than alcohols, forming urea linkages. This reaction is fundamental to the formation of polyurea coatings and elastomers.

-

Reaction with Water: XDI reacts with water in a two-step process. First, it forms an unstable carbamic acid, which then decomposes to form an amine and carbon dioxide gas. The newly formed amine can then react with another isocyanate group to form a urea linkage. This reaction is both a common curing mechanism for moisture-cured coatings and a significant challenge during storage, as it can lead to unwanted pressure buildup and product degradation.[17]

Caption: Formation of a polyurethane linkage from XDI and a diol.

Synthesis Pathways: A Move Toward Greener Chemistry

Understanding the synthesis of XDI is crucial for appreciating its cost, purity, and environmental impact.

The Traditional Phosgene Route

Historically, the industrial production of XDI, like most isocyanates, relies on the reaction of m-xylylenediamine (MXDA) with highly toxic phosgene (COCl₂).[1][2] This process is effective but carries significant risks associated with the storage, transportation, and handling of phosgene, a potent chemical warfare agent.[1] The multi-step reaction also generates corrosive hydrogen chloride (HCl) as a byproduct, requiring specialized equipment and disposal procedures.[1][2]

Non-Phosgene Synthesis: The Triphosgene Method

In response to safety and environmental concerns, significant research has focused on non-phosgene routes.[1][2] A prominent and successful alternative involves using bis(trichloromethyl) carbonate, also known as triphosgene or solid phosgene.[1] Triphosgene is a stable solid that can be handled more safely and decomposes to generate phosgene in situ under controlled reaction conditions.[1][18]

Experimental Protocol: Optimized Non-Phosgene Synthesis of XDI

This protocol is based on an optimized procedure described in the literature, providing a high-yield, safer alternative to the traditional phosgene method.[1][2]

Causality: The choice of triphosgene is a direct mitigation of the hazards of gaseous phosgene. The reaction parameters (temperature, molar ratio, etc.) are optimized to maximize the yield of the desired diisocyanate while minimizing side reactions and decomposition.

Methodology:

-

Reactor Setup: A multi-neck flask is equipped with a mechanical stirrer, a dropping funnel, a condenser, and a nitrogen inlet/outlet. The outlet is connected to an alkali trap to neutralize any evolved HCl and unreacted phosgene.

-

Reagent Preparation:

-

Prepare a 10% (w/w) solution of m-xylylenediamine (MXDA) in an inert, high-boiling solvent like chlorobenzene.

-

Prepare a 10% (w/w) solution of bis(trichloromethyl) carbonate (BTC) in chlorobenzene.

-

-

Reaction Initiation:

-

Amine Addition: Add the MXDA solution dropwise from the funnel to the stirred BTC solution. The molar ratio of MXDA to BTC should be optimized; a ratio of 1.2:1.0 (MXDA:BTC) has been shown to be effective.[1][2] Rationale: A slight excess of the diamine helps ensure the complete conversion of the phosgene precursor.

-

Thermal Decomposition and Isocyanate Formation: After the addition is complete, slowly raise the temperature of the reaction mixture to 125°C.[1][2] Maintain this temperature for approximately 8 hours. Rationale: This higher temperature is required to decompose the intermediate carbamoyl chloride and form the final isocyanate product.

-

Workup and Purification:

-

Cool the reaction mixture to room temperature while continuing the nitrogen purge for 30 minutes.

-

Filter the mixture to remove any solid byproducts.

-

Remove the bulk of the chlorobenzene solvent via vacuum distillation (e.g., at 10 kPa).

-

Purify the final product by fractional distillation under high vacuum (e.g., 3.0-5.0 kPa), collecting the fraction at 160-168°C.[1]

-

Under these optimized conditions, yields of XDI can reach over 83%.[1][2]

Caption: Workflow for the non-phosgene synthesis of XDI.

Key Applications in Advanced Materials

The unique chemical structure of XDI translates directly to its utility in applications where performance, not cost, is the primary driver.

-

High-Performance Coatings: XDI is used to formulate weather-resistant and UV-stable polyurethane coatings for automotive, aerospace, and architectural applications.[19] The absence of direct conjugation between the NCO group and the aromatic ring prevents the formation of chromophores upon UV exposure, resulting in exceptional non-yellowing characteristics.[1][2]

-

Durable Elastomers: Polyurethane elastomers made with XDI exhibit a superior combination of tensile strength, flexibility, and abrasion resistance.[16] They are used in demanding applications such as industrial rollers, seals, and gaskets.[16]

-

Specialty Adhesives and Sealants: The strong urethane linkages formed by XDI create adhesives with excellent bond strength and durability.[4] They are particularly useful for bonding dissimilar materials and for outdoor sealant applications where weather resistance is critical.[1]

-

Optical Polymers: Due to its excellent color retention and clarity, XDI is a component in the manufacturing of optical polymer composite materials, such as high-refractive-index lenses.[1][2]

Safety, Handling, and Storage Protocols

As with all isocyanates, XDI is a hazardous chemical that requires strict adherence to safety protocols. It is a flammable liquid, a severe skin and eye irritant, and a potent respiratory sensitizer.[4][7][8][14] Inhalation can be fatal and may cause allergic reactions or asthma-like symptoms.[4][14][20]

Self-Validating Laboratory Handling Protocol:

This protocol is designed as a self-validating system. If any step cannot be performed as described, work must stop until the condition is rectified.

-

Pre-Handling Verification:

-

Area Control: Confirm work will be conducted within a certified chemical fume hood with a verified face velocity.

-

PPE Check: Don appropriate personal protective equipment (PPE): nitrile or butyl rubber gloves, a chemical-resistant lab coat, and chemical splash goggles with a full-face shield.[14][21] A respirator with an organic vapor cartridge is required if there is any risk of vapor or aerosol exposure.[14]

-

Emergency Prep: Locate and verify the functionality of the nearest safety shower, eyewash station, and spill kit containing an isocyanate neutralizer.

-

-

Handling and Dispensing:

-

Inert Atmosphere: Handle the material under a dry, inert atmosphere (e.g., nitrogen or argon) whenever possible to prevent reaction with atmospheric moisture.

-

Container Management: Keep the primary container tightly sealed when not in use.[21] Use non-sparking tools for opening and closing containers.[21]

-

Dispensing: Transfer liquids via syringe or cannula. Avoid pouring in open air.

-

-

Post-Handling Procedures:

-

Decontamination: Thoroughly decontaminate any surfaces, glassware, or equipment that came into contact with XDI using a suitable neutralization solution (e.g., 5% sodium carbonate, 95% water).

-

Waste Disposal: Dispose of all contaminated materials, including empty containers and PPE, as hazardous waste in accordance with institutional and regulatory guidelines.

-

Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after removing gloves.

-

Storage Conditions:

-

Store in a tightly sealed container in a cool (2-8°C), dry, and well-ventilated area.[7][10][11]

-

Store away from incompatible materials, especially water, alcohols, amines, strong bases, and sources of ignition.[14][21]

Caption: Mandatory workflow for the safe handling of XDI in a lab.

Conclusion

1,3-Bis(isocyanatomethyl)benzene is a specialty diisocyanate that offers significant performance advantages over conventional aromatic isocyanates, particularly in applications requiring high durability, weatherability, and color stability. Its unique molecular structure is directly responsible for these enhanced properties. While its synthesis and handling demand rigorous safety protocols due to its reactivity and toxicity, modern non-phosgene production methods are making it a more accessible and environmentally conscious choice. For scientists and researchers developing advanced polymers, a thorough understanding of XDI's chemical properties is essential to unlocking its full potential in creating next-generation materials.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Safety and Handling of 1,3-Bis(isocyanatomethyl)benzene: A Comprehensive Guide for Industrial Users. Retrieved from [Link]

-

Dong, J., Zheng, X., Li, X., Zhang, X., & Feng, X. (2018). Study on the Optimization of 1,3-Bis (Isocyanatomethyl) Benzene Synthesis with Bis (Trichloromethyl) Carbonate. American Journal of Applied and Industrial Chemistry, 2(1), 16-20. Retrieved from [Link]

-

U.S. Environmental Protection Agency (EPA). (n.d.). Benzene, 1,3-bis(isocyanatomethyl)- - Substance Details - SRS. Retrieved from [Link]

-

Science Publishing Group. (2018). Study on the Optimization of 1,3-Bis (Isocyanatomethyl) Benzene Synthesis with Bis (Trichloromethyl) Carbonate. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Enhancing Polyurethane Elastomers with 1,3-Bis(isocyanatomethyl)benzene. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2025). The Versatility of 1,3-Bis(isocyanatomethyl)benzene in Chemical Synthesis. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2025). Exploring the Role of 1,3-Bis(isocyanatomethyl)benzene in Advanced Polymer Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Bis(isocyanatomethyl)benzene. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 1,3-bis-(isocyanatomethyl) benzene, 3634-83-1. Retrieved from [Link]

-

3M. (2016). Safety Data Sheet. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Unseen Power of 1,3-Bis(isocyanatomethyl)benzene in Modern Materials. Retrieved from [Link]

-

European Food Safety Authority (EFSA). (2012). Scientific Opinion on the safety evaluation of the substance, 1,3-bis(isocyanatomethyl)benzene, CAS No. 3634-83-1 for use in food contact materials. Retrieved from [Link]

-

Xie, R., Bhattacharjee, D., & Argyropoulos, J. (2009). Polyurethane Elastomers Based on 1,3 and 1,4-Bis(Isocyanatomethyl)cyclohexane. Journal of Applied Polymer Science. Retrieved from [Link]

-

Semantic Scholar. (2009). Polyurethane elastomers based on 1,3 and 1,4-bis(isocyanatomethyl)cyclohexane. Retrieved from [Link]

-

PubChem. (n.d.). Bis(isocyanatomethyl)benzene. Retrieved from [Link]

-

FlavScents. (n.d.). 1,3-bis-(isocyanatomethyl) benzene. Retrieved from [Link]

-

Semantic Scholar. (2018). Figure 1 from Study on the Optimization of 1,3-Bis (Isocyanatomethyl) Benzene Synthesis with Bis (Trichloromethyl) Carbonate. Retrieved from [Link]

-

AIDIC. (n.d.). Isocyanates as Precursors to Biomedical Polyurethanes. Retrieved from [Link]

-

Kricheldorf, H. R., & Jenssen, J. (1993). Polymers from multifunctional isocyanates: 7. Synthesis and phase behaviour of liquid-crystalline triad ester-group-containing diisocyanates. Polymer, 34(1), 87-94. Retrieved from [Link]

-

Zhang, L., et al. (2018). The evolution of products in the decomposition of benzene during the... ResearchGate. Retrieved from [Link]

-

Pestov, A. V., et al. (2020). Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates. MDPI. Retrieved from [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Study on the Optimization of 1,3-Bis (Isocyanatomethyl) Benzene Synthesis with Bis (Trichloromethyl) Carbonate, American Journal of Applied and Industrial Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 3. CAS RN 3634-83-1 | Fisher Scientific [fishersci.com]

- 4. 1,3-Bis(isocyanatomethyl)benzene | C10H8N2O2 | CID 19262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 7. guidechem.com [guidechem.com]

- 8. 1,3-Bis(isocyanatomethyl)benzene | 3634-83-1 [chemicalbook.com]

- 9. 1,3-Bis(isocyanatomethyl)benzene CAS#: 3634-83-1 [m.chemicalbook.com]

- 10. 间苯二甲基异氰酸酯 technical, ≥90% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 11. echemi.com [echemi.com]

- 12. 1,3-bis-(isocyanatomethyl) benzene, 3634-83-1 [thegoodscentscompany.com]

- 13. 1,3-bis-(isocyanatomethyl) benzene [flavscents.com]

- 14. nbinno.com [nbinno.com]

- 15. aidic.it [aidic.it]

- 16. nbinno.com [nbinno.com]

- 17. nbinno.com [nbinno.com]

- 18. Figure 1 from Study on the Optimization of 1,3-Bis (Isocyanatomethyl) Benzene Synthesis with Bis (Trichloromethyl) Carbonate | Semantic Scholar [semanticscholar.org]

- 19. nbinno.com [nbinno.com]

- 20. Bis(isocyanatomethyl)benzene | C10H8N2O2 | CID 3035160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. chempoint.com [chempoint.com]

Introduction: The Significance of m-Xylylene Diisocyanate (XDI)

An In-depth Technical Guide to the Synthesis Mechanism of m-Xylylene Diisocyanate (XDI)

m-Xylylene diisocyanate (XDI), with the chemical name 1,3-Bis(isocyanatomethyl)benzene, is a specialty araliphatic diisocyanate.[1][2] Unlike aromatic diisocyanates such as Toluene Diisocyanate (TDI) or Methylene Diphenyl Diisocyanate (MDI), the isocyanate (-NCO) groups in XDI are not directly attached to the benzene ring. Instead, they are separated by methylene bridges. This unique structure prevents resonance between the phenyl ring and the isocyanate groups, imparting excellent light stability and non-yellowing properties to the polyurethanes derived from it.[3]

These characteristics make XDI a critical raw material for high-performance applications, including durable coatings, advanced elastomers, synthetic leather, and industrial adhesives where color stability and weather resistance are paramount.[4][5] The industrial synthesis of XDI is predominantly achieved through the phosgenation of its corresponding diamine, m-xylylenediamine (MXDA).[6][7] While alternative, phosgene-free routes are an area of active research to mitigate the hazards of phosgene, the phosgenation process remains the most industrially significant method.[8][9] This guide provides a detailed examination of the core synthesis mechanism, the rationale behind process choices, and a practical experimental framework.

Part 1: The Core Synthesis Mechanism via Phosgenation

The commercial production of XDI from MXDA and phosgene (COCl₂) is a multi-step process that requires precise control of reaction conditions to ensure high yield and purity.[6][7] The overall transformation involves converting the primary amine groups of MXDA into highly reactive isocyanate groups. This process can be conceptually divided into two primary stages: a low-temperature "cold phosgenation" followed by a high-temperature "hot phosgenation".[6][10]

Step 1: Formation of Intermediates (Cold Phosgenation)

The initial reaction between m-xylylenediamine and phosgene is highly exothermic and must be carefully controlled. This stage is typically conducted at low temperatures in an inert solvent.

-

Reaction Pathway: The primary amine groups of MXDA act as nucleophiles, attacking the electrophilic carbonyl carbon of phosgene. This leads to the formation of a mixture of intermediate products, principally carbamoyl chlorides and amine hydrochlorides.[6][7] The hydrogen chloride (HCl) generated as a byproduct reacts with any unreacted amine groups, forming the corresponding hydrochloride salts.

-

Causality Behind Experimental Choices:

-

Solvent Selection: The reaction is carried out in an inert solvent, such as dichlorobenzene, which serves multiple purposes.[6] It acts as a heat sink to manage the exothermicity of the initial reaction, keeps the intermediates in solution, and facilitates the subsequent removal of byproducts.

-

Temperature Control: Low temperatures are essential to minimize the formation of urea-based byproducts. If the temperature is too high during this initial phase, an isocyanate group formed in situ could react with an unreacted amine group, leading to undesirable and difficult-to-remove polymeric ureas.

-

A common industrial practice involves the preliminary conversion of the diamine into its hydrochloride salt (m-xylylenediamine dihydrochloride) by reacting it with HCl gas before introducing phosgene.[10][11] This pre-hydrochlorination step can improve the reactivity and selectivity of the subsequent high-temperature phosgenation, leading to better yields and purity.[10][11]

Step 2: Conversion to Diisocyanate (Hot Phosgenation)

Following the formation of the carbamoyl chloride intermediates, the reaction mixture is heated. This thermal decomposition step is what generates the final diisocyanate product.

-

Reaction Pathway: At elevated temperatures, typically in the range of 120°C to 190°C, the carbamoyl chlorides eliminate a molecule of hydrogen chloride (HCl) to yield the isocyanate group.[6][7][10][12] This is a critical dehydrochlorination step that drives the reaction to completion.

-

Causality Behind Experimental Choices:

-

Elevated Temperature: The thermal energy supplied during this stage is necessary to overcome the activation energy for the elimination of HCl from the carbamoyl chloride intermediate. The specific temperature range is optimized to ensure a reasonable reaction rate without causing thermal degradation of the desired XDI product.[6][11]

-

HCl Removal: The continuous removal of the HCl byproduct is crucial. According to Le Châtelier's principle, removing a product shifts the equilibrium towards the formation of more products. In industrial settings, this is often achieved by sparging the reaction mixture with an inert gas like nitrogen or by operating under reduced pressure to facilitate the volatilization of HCl.[6][10]

-

The overall phosgenation reaction pathway is visualized below.

Caption: Overall reaction scheme for the synthesis of XDI via phosgenation.

Part 2: Alternative Synthesis Routes & Methodologies

The extreme toxicity of phosgene has driven research into safer, "phosgene-free" synthesis routes. The most viable alternative is the thermal decomposition of carbamates.[8]

This method generally involves two steps:

-

Carbamate Synthesis: m-Xylylenediamine (MXDA) is reacted with a low-molecular-weight carbamate, such as ethyl carbamate, or a dialkyl carbonate to form the corresponding m-xylylene dicarbamate (XDC).[8][9]

-

Thermal Decomposition: The synthesized dicarbamate is then heated, causing it to decompose into the desired m-xylylene diisocyanate (XDI) and a byproduct of alcohol, which can be removed from the reaction.[8][13]

While this route avoids the direct use of phosgene, it often requires high temperatures and specialized catalysts, and it is not as widely used on an industrial scale as the phosgenation process.[8]

Caption: Phosgene-free synthesis of XDI via the carbamate decomposition route.

Part 3: Experimental Protocol and Data

This section outlines a representative laboratory-scale synthesis of XDI. For safety reasons, this protocol utilizes triphosgene (bis(trichloromethyl) carbonate, BTC), a solid, safer-to-handle substitute for gaseous phosgene.[14] Triphosgene decomposes in situ to generate phosgene.

Experimental Workflow

The logical flow from starting materials to the final purified product is outlined below.

Caption: Step-by-step experimental workflow for the laboratory synthesis of XDI.

Detailed Methodology

Reagents:

-

m-Xylylenediamine (MXDA)

-

Triphosgene (BTC)

-

o-Dichlorobenzene (solvent)

-

Dry Nitrogen Gas

Procedure:

-

A three-necked flask equipped with a mechanical stirrer, dropping funnel, condenser, and a gas outlet connected to a caustic scrubber is charged with dry o-dichlorobenzene and m-xylylenediamine.

-

The system is purged with dry nitrogen.[6]

-

A solution of triphosgene in o-dichlorobenzene is prepared and added dropwise to the stirred diamine solution while maintaining the temperature at 0-5°C.

-

After the addition is complete, the mixture is stirred for an additional 1-2 hours at room temperature.

-

The reaction mixture is then slowly heated to 130-140°C. The evolution of HCl gas will be observed and should be safely neutralized in the scrubber.

-

The reaction is held at this temperature for approximately 6 hours or until the evolution of HCl ceases.[14]

-

The mixture is cooled, and any precipitated solids are removed by filtration.

-

The solvent is removed from the filtrate under reduced pressure, and the crude XDI is purified by vacuum distillation to yield a colorless liquid.

Self-Validation and QC:

-

Reaction Monitoring: The progress of the "hot phosgenation" step can be monitored by the rate of HCl evolution.

-

Spectroscopic Analysis: The final product should be analyzed by FT-IR spectroscopy. A successful synthesis is confirmed by the disappearance of the N-H stretching bands of the primary amine and the appearance of a very strong, characteristic isocyanate (-N=C=O) stretching band around 2270 cm⁻¹.

Quantitative Data Summary

The following table summarizes typical reaction parameters and outcomes reported in the literature for XDI synthesis.

| Parameter | Value/Condition | Rationale & Expected Outcome | Reference |

| Phosgenating Agent | Triphosgene (BTC) | Safer solid substitute for phosgene, suitable for lab scale. | [14] |

| Reactant Molar Ratio | MXDA : BTC = 1.25 : 1.0 | Optimizing the ratio is key to maximizing conversion and minimizing residual starting material. | [14] |

| Reaction Temperature | 130°C | Sufficient to drive the thermal decomposition of carbamoyl chloride intermediates to the final isocyanate. | [14] |

| Reaction Time | 6.0 hours | Allows for the complete conversion and removal of HCl, driving the reaction to completion. | [14] |

| Atmosphere | Nitrogen Purge (10 mL/min) | An inert atmosphere prevents side reactions with moisture and helps carry away the HCl byproduct. | [6][14] |

| Typical Yield | ~80-95% | High yields are achievable under optimized conditions. The phosgenation route is highly efficient. | [6][14] |

Conclusion

The synthesis of m-xylylene diisocyanate is a well-established industrial process dominated by the phosgenation of m-xylylenediamine. The mechanism, while straightforward in concept, requires meticulous control over reaction parameters—particularly temperature and the efficient removal of byproducts—to achieve high yields and purity. The causality behind these process choices lies in balancing reaction kinetics with the need to suppress the formation of unwanted side products like ureas. While the development of phosgene-free alternatives is a scientifically important endeavor for enhancing safety and sustainability, the efficiency and high yields of the phosgenation route ensure its continued relevance in the production of this key material for high-performance polymers.

References

-

Dong J., Zhang Y., et al. (2015). Study on m-xylylene diisocyanate synthesis with triphosgene. Chemical Research and Application. [Link]

- Vanderveken, Y., & Wouters, C. (2017). Method for producing xylylene diisocyanate (xdi).

- Vanderveken, Y., & Wouters, C. (2019). Synthetic method of xylylene diisocyanate XDI.

- Vanderveken, Y., & Wouters, C. (2021). Preparation process of xylylene diisocyanate XDI.

-

What is Xylene Diisocyanate (XDI)? (2025). PUdaily. [Link]

- Method for preparing m-xylylenediamine. (2015).

- Vanderveken, Y., & Wouters, C. (2023). Preparation procedure for XDI xylylene diisocyanates.

- Ono, Y., et al. (1995). Preparation process of xylylene diisocyanate.

-

Cao, J., et al. (2022). Effective Synthesis of m-Xylylene Dicarbamate via Carbonylation of m-Xylylene Diamine with Ethyl Carbamate over Hierarchical TS-1 Catalysts. ACS Omega. [Link]

-

M-Xylylene Diisocyanate (XDI) Producers and M-Xylylene Diisocyanate (XDI) Market Trend. (2022). HDIN Research. [Link]

-

The conventional production of MDI using phosgene. (n.d.). ResearchGate. [Link]

-

m-Xylylene diisocyanate. (n.d.). NIST WebBook. [Link]

- Process of preparing xylylene diisocyanates, their reaction intermediates and process of preparing them. (2012).

Sources

- 1. scbt.com [scbt.com]

- 2. m-Xylylene diisocyanate [webbook.nist.gov]

- 3. CN101774928B - Method for preparing m-xylylenediamine - Google Patents [patents.google.com]

- 4. M-Xylylene Diisocyanate (XDI) Producers and M-Xylylene Diisocyanate (XDI) Market Trend [hdinresearch.com]

- 5. jp.mitsuichemicals.com [jp.mitsuichemicals.com]

- 6. WO2017174765A1 - Method for producing xylylene diisocyanate (xdi) - Google Patents [patents.google.com]

- 7. CN108884024B - Preparation process of xylylene diisocyanate XDI - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. JP2019510789A - Synthetic method of xylylene diisocyanate XDI - Google Patents [patents.google.com]

- 11. EP0384463B1 - Preparation process of xylylene diisocyanate - Google Patents [patents.google.com]

- 12. ES2965964T3 - Preparation procedure for XDI xylylene diisocyanates - Google Patents [patents.google.com]

- 13. KR20120111171A - Process of preparing xylylene diisocyanates, their reaction intermediates and process of preparing them - Google Patents [patents.google.com]

- 14. Study on m-xylylene diisocyanate synthesis with triphosgene | Semantic Scholar [semanticscholar.org]

The Reactivity of m-Xylylene Diisocyanate (MXDI): A Technical Guide for Researchers and Drug Development Professionals

Introduction: Understanding the Versatility of m-Xylylene Diisocyanate (MXDI)

m-Xylylene diisocyanate (MXDI), with its unique chemical structure, offers a distinct reactivity profile that makes it a valuable monomer in the synthesis of advanced polymers for a range of applications, including the specialized fields of drug delivery and biomaterials.[1][2][3][4][5] This guide provides an in-depth exploration of the reactivity of the MXDI monomer with key functional groups, offering researchers, scientists, and drug development professionals the foundational knowledge to harness its potential in creating novel materials with tailored properties.

MXDI, chemically known as 1,3-bis(isocyanatomethyl)benzene, possesses two isocyanate (-NCO) groups attached to a benzene ring via methylene bridges.[6][7][8] This arrangement imparts a hybrid reactivity that is influenced by both aliphatic and aromatic characteristics. The methylene group sterically hinders the isocyanate group to some extent, moderating its reactivity compared to purely aromatic isocyanates, while the benzene ring provides rigidity and thermal stability to the resulting polymer backbone.

This document will delve into the core reactions of MXDI with nucleophilic functional groups, namely alcohols, amines, water, and carboxylic acids. We will explore the kinetics, mechanisms, and practical considerations for each reaction, supported by experimental protocols and data. Understanding these fundamental interactions is paramount for controlling polymerization processes and, ultimately, for designing materials with the desired performance characteristics for sophisticated applications.

Core Reactivity Principles: The Electrophilic Nature of the Isocyanate Group

The high reactivity of the isocyanate group is central to the utility of MXDI. The carbon atom in the -N=C=O group is highly electrophilic due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. This makes it susceptible to nucleophilic attack by compounds containing active hydrogen atoms. The general order of reactivity of isocyanates with various functional groups is a critical consideration for any synthetic chemist in this field.

Section 1: Reaction with Alcohols - The Foundation of Polyurethane Synthesis

The reaction between an isocyanate and an alcohol yields a urethane linkage, a cornerstone of polyurethane chemistry.[9][10][11] This reaction is fundamental to the production of a vast array of materials, from flexible foams to rigid elastomers and coatings.

Mechanism and Kinetics

The reaction proceeds through a nucleophilic addition mechanism where the oxygen atom of the alcohol attacks the electrophilic carbon of the isocyanate group. This is typically a second-order reaction, being first order with respect to both the isocyanate and the alcohol concentrations.[12]

A study on the kinetics of the reaction of 1,3-xylylene diisocyanate (1,3-XDI) with various alcohols in toluene revealed that the pseudo-first-order rate coefficient increased with the increasing alkyl chain length of the alcohol.[13][14] For instance, the rate coefficient was found to be 0.0166 min⁻¹ for 1-propanol and 0.0341 min⁻¹ for 1-hexanol.[13][14] The activation energies for these reactions were determined to be in the range of 25.6 to 38.6 kJ/mol.[13][14]

It is also important to note that for diisocyanates like MXDI, the reactivity of the second isocyanate group can be different from the first after one has reacted. However, for 1,3-XDI, studies have shown that the rate constants for the reaction of the first and second isocyanate groups are nearly equal, indicating the absence of a significant substitution effect.[14]

Experimental Protocol: Synthesis of a Polyurethane Prepolymer

This protocol outlines the synthesis of a polyurethane prepolymer using MXDI and a polyol, a common first step in the preparation of waterborne polyurethanes.[15]

Materials:

-

m-Xylylene diisocyanate (MXDI)

-

Polytetramethylene ether glycol (PTMEG, MW 2000)

-

2,2-Bis(hydroxymethyl)propionic acid (DMPA)

-

N-methyl-2-pyrrolidone (NMP) (solvent)

-

Nitrogen gas supply

-

Four-mouthed reaction flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet.

Procedure:

-

Place DMPA into the four-mouthed reaction flask and add NMP as a solvent.

-

Stir the mixture until the DMPA is completely dissolved.

-

Add PTMEG 2000 to the flask.

-

Introduce nitrogen gas into the flask to create an inert atmosphere.

-

Slowly increase the temperature to 70°C while stirring at 300 rpm.

-

Once the temperature is stable, add the required amount of MXDI to achieve the desired NCO/OH ratio (e.g., 1.8).[15]

-

Maintain the reaction at 70°C, monitoring the NCO content periodically by titration until the theoretical NCO value is reached, indicating the formation of the WPU prepolymer.[15]

Data Summary: Reactivity of MXDI with Alcohols

| Alcohol | Pseudo-first-order rate coefficient (k1,app) (min⁻¹) | Activation Energy (kJ/mol) | Reference |

| 1-Propanol | 0.0166 | 25.6 | [13][14] |

| 1-Hexanol | 0.0341 | 38.6 | [13][14] |

| Polytetrahydrofuran (PTHF) | (1.13±0.01) x 10⁻² | - | [13] |

| Monomethoxylated polyethylene glycol (mPEG) | (2.64±0.03) x 10⁻³ | - | [13] |

Section 2: Reaction with Amines - The Pathway to Polyureas

The reaction of isocyanates with amines is significantly faster than with alcohols and leads to the formation of urea linkages.[16] This reaction is the basis for the synthesis of polyureas, which are known for their rapid curing times, excellent mechanical properties, and high thermal stability.[17][18]

Mechanism and Kinetics

Similar to the reaction with alcohols, the reaction with amines is a nucleophilic addition. The nitrogen atom of the amine attacks the isocyanate carbon. The high nucleophilicity of amines compared to alcohols means that this reaction typically proceeds rapidly at room temperature without the need for a catalyst.[16][18] Primary amines are generally more reactive than secondary amines due to reduced steric hindrance.[19]

Experimental Protocol: Synthesis of a Polyurea

This protocol describes a general procedure for the synthesis of a polyurea in a solution.[17]

Materials:

-

m-Xylylene diisocyanate (MXDI)

-

A diamine (e.g., a polyetheramine or an aliphatic diamine)

-

Dry tetrahydrofuran (THF) (solvent)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Reaction flask with a nitrogen inlet

Procedure:

-

Dissolve the diamine in dry THF in the reaction flask under a nitrogen atmosphere.

-

Cool the solution in an ice bath with constant stirring.

-

Separately, dissolve an equimolar amount of MXDI in dry THF.

-

Gradually add the MXDI solution to the cooled diamine solution with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for a specified period (e.g., 2 hours).

-

The resulting solid polyurea product can then be filtered, washed with a suitable solvent, and dried.[17]

Visualization: Reaction Mechanisms

Caption: Reaction pathway of an isocyanate with water.

Reaction with Carboxylic Acids: A Complex Pathway

The reaction of isocyanates with carboxylic acids is more complex and temperature-dependent. At lower temperatures, an unstable mixed anhydride can form. Upon heating, this anhydride can decompose to form an amide and carbon dioxide, or it can rearrange. In some cases, the carboxylic acid can also catalyze the trimerization of the isocyanate to form isocyanurates. The direct synthesis of amides from carboxylic acids and urea (a source of isocyanate in situ or a related reactive species) has been explored, often requiring catalysts and specific conditions to drive the reaction. [20][21]The formation of N-acylureas can be an intermediate step in activating carboxylic acids for peptide synthesis. [22]

Section 4: Analytical Methods for Monitoring MXDI Reactions

Accurate monitoring of isocyanate consumption is crucial for controlling polymerization processes and ensuring the desired product properties. Several analytical techniques are commonly employed.

Titration Methods

A classic and reliable method for determining the concentration of unreacted NCO groups is back-titration. This typically involves reacting the isocyanate-containing sample with an excess of a standard solution of a primary or secondary amine (e.g., di-n-butylamine) and then titrating the unreacted amine with a standard acid solution. This method is widely used for quality control in polyurethane production.

Spectroscopic and Chromatographic Techniques

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for monitoring the disappearance of the characteristic NCO stretching band around 2270 cm⁻¹ and the appearance of urethane or urea carbonyl bands. [23]* High-Performance Liquid Chromatography (HPLC): HPLC is used to separate and quantify reactants, intermediates, and products. [13][24][25]It is particularly useful for kinetic studies and can be coupled with mass spectrometry (MS) for detailed structural analysis. [14]* Gas Chromatography (GC): GC can be used for the analysis of volatile isocyanates and their reaction products, often after derivatization. [24]* Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about the products and can be used to follow the reaction progress. [15]

Standardized Analytical Methods

Several organizations, such as the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH), have developed standardized methods for the analysis of isocyanates in various matrices, which can be adapted for reaction monitoring. [26][27][28]

Conclusion: A Versatile Building Block for Advanced Materials

m-Xylylene diisocyanate stands out as a versatile monomer due to its balanced reactivity and the desirable properties it imparts to the resulting polymers. A thorough understanding of its reactions with key functional groups is essential for leveraging its full potential. By carefully controlling reaction conditions and monitoring the process with appropriate analytical techniques, researchers and developers can design and synthesize a wide range of advanced materials with tailored properties for applications spanning from industrial coatings to cutting-edge drug delivery systems. [1][2][3][4]The principles and protocols outlined in this guide provide a solid foundation for innovation in this exciting field of polymer chemistry.

References

-

Mechanism of Isocyanate Reactions with Ethanol. (n.d.). ResearchGate. Retrieved from [Link]

-

A laboratory comparison of analytical methods used for isocyanates. (2014). ResearchGate. Retrieved from [Link]

-

Uncatalyzed urethane forming reaction of 1,3-xylylene diisocyanate with aliphatic alcohols of varying chain lengths and polyols. (2017). ResearchGate. Retrieved from [Link]

-

Chiu, H. T., Hsu, X. Y., Yang, H. M., & Ciou, Y. S. (2015). Synthesis and Characteristics of m-TMXDI-based Waterborne Polyurethane Modified by Aqueous Chitosan. Hilaris Publisher. Retrieved from [Link]

-

Synthesis and Characterization of Polyureas. (n.d.). Retrieved from [Link]

-

Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. (2022). Royal Society of Chemistry. Retrieved from [Link]

- Method of detecting isocyanates. (1994). Google Patents.

-

New insight into the kinetics of diisocyanate-alcohol reactions by high-performance liquid chromatography and mass spectrometry. (2015). ResearchGate. Retrieved from [Link]

-

Controlling the Synthesis of Polyurea Microcapsules and the Encapsulation of Active Diisocyanate Compounds. (2022). National Institutes of Health. Retrieved from [Link]

-

Polyureas: Versatile Polymers for New Academic and Technological Applications. (2020). MDPI. Retrieved from [Link]

-

Isocyanates - Evaluating Exposure. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

-

ISOCYANATES, TOTAL (MAP) 5525. (2003). Centers for Disease Control and Prevention. Retrieved from [Link]

-

Synthesis of performance-advantaged polyurethanes and polyesters from biomass-derived monomers by aldol-condensation of 5-hydroxymethyl furfural and acetone. (2021). The Royal Society of Chemistry. Retrieved from [Link]

-

Synthesis and Characterization of Polyurea Resin for Dielectric Coating Applications. (2018). ResearchGate. Retrieved from [Link]

-

Synthesis and Characteristics of m-TMXDI-based Waterborne Polyurethane Modified by Aqueous Chitosan. (2015). R Discovery. Retrieved from [Link]

-

Synthesis, Stability and Properties of Polyurethane/Acrylic Hybrids Using m-TMXDI-based Anionic Poly(urethane-urea) Dispersion. (2013). ResearchGate. Retrieved from [Link]

-

Recent Advances in Micro- and Nano-Drug Delivery Systems Based on Natural and Synthetic Biomaterials. (2022). National Institutes of Health. Retrieved from [Link]

-

The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. (2000). ACS Publications. Retrieved from [Link]

- Preparation process of xylylene diisocyanate. (1990). Google Patents.

-

Which amine is more reactive with isocyanate when the compound is having both primary and secondary amines? (2018). ResearchGate. Retrieved from [Link]

-

Synthesis of Polyurethane from Diphenyl Methane 4,4 Diisocyanate (Mdi) Polymerization with Hydroxilated Avocado Oil Polyol. (2019). TALENTA Publisher. Retrieved from [Link]

-

Engineering short, strong hydrogen bonds in urea di-carboxylic acid complexes. (2014). Royal Society of Chemistry. Retrieved from [Link]

-

Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines. (1988). Semantic Scholar. Retrieved from [Link]

- Method for producing xylylene diisocyanate (xdi). (2017). Google Patents.

-

Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. (2016). National Institutes of Health. Retrieved from [Link]

-

Targeted Drug Delivery via the Use of ECM-Mimetic Materials. (2020). Frontiers. Retrieved from [Link]

-

3D printing of bioactive materials for drug delivery applications. (2022). PubMed. Retrieved from [Link]

-

Syn dihydroxylation. (n.d.). Khan Academy. Retrieved from [Link]

-

Role of Functional Groups in the Monomer Molecule on the Radical Polymerization in the Presence of Graphene Oxide. Polymerization of Hydroxyethyl Acrylate under Isothermal and Non-Isothermal Conditions. (2022). PubMed. Retrieved from [Link]

-

Biomaterials for Drug Delivery and Human Applications. (2023). MDPI. Retrieved from [Link]

-

Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. (2023). MDPI. Retrieved from [Link]

-

Reactivity of carboxylic acid derivatives. (n.d.). Khan Academy. Retrieved from [Link]

-

N-Acyl Urea Activation Of Carboxylic Acids As An Enabling Strategy For Peptide Synthesis. (2022). Retrieved from [Link]

-

A brief overview of properties and reactions of diisocyanates. (2022). Semantic Scholar. Retrieved from [Link]

-

Role of Functional Groups in the Monomer Molecule on the Radical Polymerization in the Presence of Graphene Oxide. Polymerization of Hydroxyethyl Acrylate under Isothermal and Non-Isothermal Conditions. (2022). National Institutes of Health. Retrieved from [Link]

-

Role of Functional Groups in the Monomer Molecule on the Radical Polymerization in the Presence of Graphene Oxide. Polymerization of Hydroxyethyl Acrylate under Isothermal and Non-Isothermal Conditions. (2022). ResearchGate. Retrieved from [Link]

-

Biomaterials in Drug Delivery and Clinical Applications. (2023). Preprints.org. Retrieved from [Link]

-

Copolymers Derived from Two Active Esters: Synthesis, Characterization, Thermal Properties, and Reactivity in Post-Modification. (2022). MDPI. Retrieved from [Link]

-

Direct polymerization of functional monomers. (2014). Matyjaszewski Polymer Group. Retrieved from [Link]

Sources

- 1. Recent Advances in Micro- and Nano-Drug Delivery Systems Based on Natural and Synthetic Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Targeted Drug Delivery via the Use of ECM-Mimetic Materials [frontiersin.org]

- 3. 3D printing of bioactive materials for drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. preprints.org [preprints.org]

- 6. 间苯二甲基异氰酸酯 technical, ≥90% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 7. echemi.com [echemi.com]

- 8. m-Xylylene Diisocyanate | 3634-83-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 11. Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. hilarispublisher.com [hilarispublisher.com]

- 16. mdpi.com [mdpi.com]

- 17. sphinxsai.com [sphinxsai.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. "N-Acyl Urea Activation Of Carboxylic Acids As An Enabling Strategy For Peptide Synthe . . ." by Lawrence Mendoza [digitalcommons.wayne.edu]

- 23. Controlling the Synthesis of Polyurea Microcapsules and the Encapsulation of Active Diisocyanate Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00098A [pubs.rsc.org]

- 25. US5354689A - Method of detecting isocyanates - Google Patents [patents.google.com]

- 26. researchgate.net [researchgate.net]

- 27. Isocyanates - Evaluating Exposure | Occupational Safety and Health Administration [osha.gov]

- 28. cdc.gov [cdc.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of 1,3-Bis(isocyanatomethyl)benzene

Foreword

1,3-Bis(isocyanatomethyl)benzene, also known as m-Xylylene diisocyanate (XDI), is a versatile chemical intermediate of significant interest in the synthesis of advanced polymers, particularly high-performance polyurethanes and as a curing agent for epoxy resins.[1] Its molecular structure, featuring two reactive isocyanate groups (-N=C=O) attached to a central benzene ring via methylene bridges, imparts unique properties to the materials derived from it.[2][3] A thorough understanding of its spectroscopic signature is paramount for researchers in confirming its synthesis, assessing its purity, and studying its reaction kinetics. This guide provides a comprehensive overview of the key spectroscopic data for 1,3-Bis(isocyanatomethyl)benzene and outlines the methodologies for their acquisition and interpretation.

Molecular Structure and Key Spectroscopic Features

The structure of 1,3-Bis(isocyanatomethyl)benzene dictates its characteristic spectroscopic fingerprints. The key structural components to consider are:

-

The Isocyanate Group (-N=C=O): This functional group has a very strong and distinct absorption in infrared (IR) spectroscopy.

-

The Benzene Ring: The aromatic ring gives rise to characteristic signals in both IR and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

The Methylene Bridges (-CH₂-): These aliphatic linkers will be clearly identifiable in NMR spectra.

Due to the high reactivity of the isocyanate groups, proper sample handling and preparation are crucial to prevent degradation or reaction with atmospheric moisture, which can lead to the formation of urea linkages and skew spectroscopic results.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for the identification of the isocyanate functional group. The asymmetric stretching vibration of the -N=C=O group gives rise to a very strong and sharp absorption band.

Table 1: Characteristic Infrared Absorption Bands for 1,3-Bis(isocyanatomethyl)benzene

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2270 | Very Strong, Sharp | Asymmetric stretch of the isocyanate (-N=C=O) group |

| ~3050-3000 | Medium | Aromatic C-H stretch |

| ~2960-2850 | Weak-Medium | Aliphatic C-H stretch (methylene bridge) |

| ~1600, ~1485 | Medium-Weak | Aromatic C=C ring stretching |

| ~780 | Strong | Aromatic C-H out-of-plane bending (meta-disubstitution) |

Experimental Protocol: Acquiring the IR Spectrum

The following protocol outlines the acquisition of an IR spectrum for 1,3-Bis(isocyanatomethyl)benzene using an Attenuated Total Reflectance (ATR) FT-IR spectrometer. This method is preferred for liquids as it requires minimal sample preparation.

Materials:

-

1,3-Bis(isocyanatomethyl)benzene sample

-

FT-IR Spectrometer with an ATR accessory (e.g., diamond crystal)

-

Anhydrous solvent for cleaning (e.g., dry acetone or isopropanol)

-

Nitrogen or argon gas supply for purging

-

Gloves and safety glasses

Procedure:

-

Spectrometer Preparation: Purge the spectrometer's sample compartment with dry nitrogen or argon for at least 15 minutes to minimize atmospheric water and carbon dioxide interference.

-

Background Collection: With the ATR crystal clean and free of any sample, collect a background spectrum. This will be subtracted from the sample spectrum.

-

Sample Application: Place a small drop of 1,3-Bis(isocyanatomethyl)benzene directly onto the center of the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.

-

Data Processing: The software will automatically perform a background subtraction. The resulting spectrum should clearly show the characteristic absorption bands.

-

Cleaning: Thoroughly clean the ATR crystal with the anhydrous solvent immediately after the measurement to prevent any reaction of the isocyanate with the crystal surface or residual moisture.

References

CAS 3634-83-1 physical and chemical properties

An In-depth Technical Guide to m-Xylylene Diisocyanate (CAS 3634-83-1)

Introduction

m-Xylylene diisocyanate (XDI), identified by CAS number 3634-83-1, is a highly reactive aromatic diisocyanate.[1][2] Unlike its more common counterparts such as MDI or TDI, XDI possesses a unique structure with isocyanate groups attached to a xylene core via methylene bridges. This configuration imparts specific properties to the polyurethanes derived from it, making it a crucial component in the synthesis of high-performance polymers, particularly for coatings and elastomers. This guide provides a comprehensive overview of the core physical and chemical properties of XDI, its reactivity, handling protocols, and analytical characterization, synthesized from established technical data sources to support professionals in research and development.

Chemical Identity and Structure

Correctly identifying a chemical is the foundation of all scientific inquiry. XDI is known by several synonyms, and its structural details are well-defined.

The molecule consists of a benzene ring substituted at the 1 and 3 (meta) positions with isocyanatomethyl groups (-CH₂NCO).

| Identifier | Value | Source |

| InChI Key | RTTZISZSHSCFRH-UHFFFAOYSA-N | |

| SMILES | O=C=NCc1cccc(CN=C=O)c1 | [3] |

| EC Number | 222-852-4 | [6] |

| MDL Number | MFCD00019917 | [6] |

Physicochemical Properties

The physical properties of XDI dictate its handling, processing, and storage requirements. It is typically supplied as a colorless liquid.[7]

| Property | Value | Conditions | Source(s) |

| Appearance | Colorless Liquid | Standard Temperature and Pressure | [7] |

| Assay | ≥90% - 95% | Gas Chromatography (GC) | [8] |

| Boiling Point | 126.0 °C | @ 1.00 mm Hg | [8] |

| 88-90 °C | @ 0.02 mmHg | [4][6] | |

| Density | 1.202 g/mL | @ 20 °C | [4][6] |

| Specific Gravity | 1.204 - 1.208 | @ 20 °C | [8] |

| Refractive Index | 1.541 - 1.545 | @ 20 °C | [8] |

| Flash Point | >110 °C (>230 °F) TCC | [8] | |

| 42 °C (107.6 °F) | Closed Cup | [6] |

Note: Discrepancies in reported flash points necessitate consulting the specific safety data sheet from the supplier.

Reactivity and Chemical Profile

The core of XDI's utility lies in the high reactivity of its two isocyanate (-NCO) groups. These groups readily react with compounds containing active hydrogen atoms, most notably alcohols, amines, and water. This reactivity is the basis for the formation of polyurethane polymers.

The primary reaction is with a polyol (a molecule with multiple hydroxyl groups) to form urethane linkages, as illustrated below.

Caption: Reaction of an isocyanate with an alcohol to form a urethane.

Key Reactivity Points:

-

Polymerization : Reacts with diols or polyols to form polyurethanes. The reaction is typically catalyzed by organotin compounds or tertiary amines.

-

Moisture Sensitivity : XDI reacts with water to form an unstable carbamic acid, which decomposes to an amine and carbon dioxide gas. This reaction can cause pressure buildup in sealed containers and is a source of foaming in polyurethane production.

-

Self-Polymerization : At elevated temperatures, isocyanates can undergo self-polymerization.

-

Incompatibilities : Avoid contact with strong acids, strong bases, alcohols, amines, and water to prevent uncontrolled reactions.

Stability and Storage

Proper storage is critical to maintain the quality and reactivity of XDI.

-

Storage Temperature : Recommended storage is between 2-8°C.[6]

-

Atmosphere : Store under an inert, dry atmosphere (e.g., nitrogen) to prevent reaction with atmospheric moisture.

-

Container : Use tightly sealed containers specifically designed for reactive chemicals.

-

Shelf Life : Unopened containers stored under recommended conditions will maintain purity. Once opened, the material should be used promptly as exposure to moisture will degrade it.

Safety and Hazard Profile

XDI is a hazardous chemical that requires strict safety protocols. It is classified as a flammable liquid and is toxic upon inhalation.[1][4][6]

| Hazard Classification | Description | GHS Code | Source |

| Acute Toxicity, Inhalation | Fatal if inhaled. | H330 | [6][9] |

| Skin Irritation/Corrosion | Causes skin irritation. May cause an allergic skin reaction. | H315 / H317 | [9] |

| Eye Damage | Causes serious eye damage. | H318 | [6][9] |

| Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled. | H334 | [9] |

| Target Organ Toxicity | Causes damage to organs (respiratory tract) through single or repeated exposure. | H370 / H372 | [6][9] |

| Flammability | Flammable liquid and vapor. | H226 | [1] |

Handling Recommendations:

-

Work only in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with side-shields or a face shield, and respiratory protection.[9]

-

Avoid breathing vapors or mist.[9]

-

Keep away from heat, sparks, and open flames.[6]

-

In case of contact, immediately flush skin or eyes with plenty of water and seek medical attention.[9]

Analytical Methodologies: Quality Control via Gas Chromatography

The purity of XDI is paramount for producing polymers with consistent properties. The assay is typically determined using Gas Chromatography (GC).

Protocol: Purity Analysis by GC

-

Objective : To quantify the percentage purity of m-Xylylene diisocyanate in a given sample.

-

Instrumentation : A Gas Chromatograph equipped with a Flame Ionization Detector (FID).

-

Materials :

-

XDI Sample

-

High-purity, anhydrous solvent (e.g., Toluene or Dichloromethane)

-

Internal Standard (e.g., Dodecane), if using the internal standard method.

-

GC Vials with septa.

-

-

Methodology :

-

Sample Preparation : Accurately weigh the XDI sample and dissolve it in the chosen anhydrous solvent in a volumetric flask to a known concentration (e.g., 1 mg/mL). If using an internal standard, add a precise amount to the flask.

-

GC Conditions :

-

Column : A non-polar or mid-polarity capillary column (e.g., DB-5 or equivalent).

-

Carrier Gas : Helium or Nitrogen at a constant flow rate.

-

Injector : Split/splitless injector, typically run in split mode to avoid detector saturation. Injector temperature: ~250°C.

-

Oven Program : An initial temperature of ~80°C, held for 1-2 minutes, followed by a temperature ramp (e.g., 10-15°C/min) to a final temperature of ~280°C, held for 5-10 minutes.

-

Detector : FID at ~300°C.

-

-

Analysis : Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Quantification : The purity is calculated based on the area of the XDI peak relative to the total area of all peaks in the chromatogram (Area Percent method). For higher accuracy, quantification against a certified reference standard or using the internal standard method is recommended.

-

Caption: Workflow for Gas Chromatography (GC) purity analysis of XDI.

Conclusion

m-Xylylene diisocyanate (CAS 3634-83-1) is a specialty isocyanate valued for its role in synthesizing high-performance materials. Its distinct physicochemical properties, driven by the meta-substituted isocyanatomethyl groups, require a deep understanding for effective application. Mastery of its reactivity profile, adherence to stringent safety and storage protocols, and the use of precise analytical methods like Gas Chromatography are essential for any researcher or developer working with this compound. This guide serves as a foundational resource to ensure both safety and success in the laboratory and in production environments.

References

-

The Good Scents Company. (n.d.). 1,3-bis-(isocyanatomethyl) benzene, 3634-83-1. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Bis(isocyanatomethyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. 1,3-Bis(isocyanatomethyl)benzene | C10H8N2O2 | CID 19262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. CAS RN 3634-83-1 | Fisher Scientific [fishersci.com]

- 4. 1,3-Bis(isocyanatomethyl)benzene | 3634-83-1 [chemicalbook.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. m-Xylylene diisocyanate technical, = 90 GC 3634-83-1 [sigmaaldrich.com]

- 7. High Durable New Technology Super Bonding High Satisfaction Optical Chemical Material Isocyanate Xdi (CAS No. 3634-83-1) - 3634-83-1, M-Xylylene Diisocyanate | Made-in-China.com [m.made-in-china.com]

- 8. 1,3-bis-(isocyanatomethyl) benzene, 3634-83-1 [thegoodscentscompany.com]

- 9. echemi.com [echemi.com]

A Comprehensive Technical Guide to the Solubility of 1,3-Bis(isocyanatomethyl)benzene in Organic Solvents

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of 1,3-bis(isocyanatomethyl)benzene (XDI). Recognizing the pivotal role of solubility in the application of this versatile diisocyanate in polymer synthesis, coatings, and other advanced material applications, this document moves beyond a simple tabulation of data. It delves into the critical interplay between the inherent chemical reactivity of the isocyanate functional groups and the true solubility of the molecule in various organic solvents. This guide is intended for researchers, scientists, and drug development professionals who require a nuanced understanding of XDI's behavior in solution to inform experimental design, formulation, and process development. We present a logical framework for predicting solubility, detail a robust experimental protocol for its determination in non-reactive solvents, and provide a thorough discussion of the practical implications of its reactivity.

Introduction to 1,3-Bis(isocyanatomethyl)benzene (XDI)

1,3-Bis(isocyanatomethyl)benzene, also known as m-xylylene diisocyanate (XDI), is an aromatic diisocyanate with the chemical formula C₁₀H₈N₂O₂.[1] It is a colorless to light yellow liquid at room temperature and is a key building block in the synthesis of high-performance polyurethanes and other polymers.[2][3] Its unique structure, featuring two highly reactive isocyanate (-N=C=O) groups attached to a benzene ring via methylene bridges, imparts a combination of rigidity from the aromatic core and flexibility from the methylene linkages. This structure contributes to the excellent mechanical properties, thermal stability, and chemical resistance of polymers derived from it.[4]

A thorough understanding of XDI's solubility is paramount for its effective use. Proper dissolution is the first step in achieving a homogeneous reaction medium, which is crucial for controlling polymer chain growth, ensuring consistent material properties, and preventing the formation of defects. However, the high electrophilicity of the isocyanate group means that in many potential "solvents," a chemical reaction may occur in tandem with or instead of simple dissolution. This guide will therefore treat the concepts of solubility and reactivity as intrinsically linked.

Physicochemical Properties of 1,3-Bis(isocyanatomethyl)benzene

A foundational understanding of the physicochemical properties of XDI is essential for predicting its solubility behavior.

| Property | Value | Reference |

| CAS Number | 3634-83-1 | [2][5] |

| Molecular Formula | C₁₀H₈N₂O₂ | [5] |

| Molecular Weight | 188.18 g/mol | [1] |

| Appearance | Colorless to light yellow clear liquid | [3][6] |

| Density | 1.202 g/mL at 20 °C | [3][6] |

| Boiling Point | 88-90 °C at 0.02 mmHg | [3][6] |

| Melting Point | -7 °C | [6][7] |

| Flash Point | 42 °C | [6][7] |

| Vapor Pressure | 0.021 Pa at 20 °C | [6] |

| Estimated LogP | 3.215 | [6][7] |

The molecule's structure, with a nonpolar aromatic ring and two highly polar isocyanate groups, suggests a nuanced solubility profile. The estimated LogP value of 3.215 indicates a preference for lipophilic environments.[6][7]

The Critical Role of Isocyanate Reactivity in Solubility Assessment

The isocyanate group is a highly reactive electrophile, readily attacked by a wide range of nucleophiles. This reactivity is the cornerstone of polyurethane chemistry but also a significant complicating factor in solubility studies.

Reactions with Protic Solvents

Protic solvents, which contain acidic protons (e.g., O-H, N-H), will react with isocyanates. This is not dissolution in the physical sense but a chemical transformation.

-

Alcohols (e.g., Methanol, Ethanol): Isocyanates react with alcohols to form urethanes.[8][9] This reaction is often exothermic and can be catalyzed by acids, bases, and organometallic compounds. While XDI may appear to "dissolve" in methanol, it is, in fact, reacting to form a methyl carbamate derivative.[6]

-

Water: The reaction of isocyanates with water proceeds through an unstable carbamic acid intermediate, which then decomposes to form an amine and carbon dioxide gas. The newly formed amine can then react with another isocyanate group to form a urea linkage. This reactivity with ambient moisture underscores the need for anhydrous conditions when handling and studying XDI.[10]

-

Amines: Primary and secondary amines react very rapidly with isocyanates to form ureas. This reaction is typically much faster than the reaction with alcohols.

The following diagram illustrates the primary reactions of the isocyanate group with common protic species:

Caption: Reactivity of XDI with Protic Species.

Implications for Solubility Testing

Due to this high reactivity, determining the "true" solubility of XDI is only feasible in aprotic, non-nucleophilic solvents. For protic solvents, the term "miscibility with reaction" is more accurate than "solubility." Any study of XDI in such solvents must account for the formation of new chemical species.

Solubility Profile of 1,3-Bis(isocyanatomethyl)benzene

Quantitative solubility data for XDI in a wide range of organic solvents is not extensively reported in the literature, likely due to its high reactivity. The available data is summarized below.

| Solvent | Type | Solubility | Reference |

| Chloroform | Halogenated | Sparingly Soluble | [6] |

| Methanol | Protic (Alcohol) | Slightly Soluble (with reaction) | [6] |

| Water | Protic | 138.9 mg/L at 25 °C (estimated, with reaction) | [11][12] |

Based on the principles of "like dissolves like" and considering the molecule's structure and reactivity, a qualitative solubility profile can be predicted:

-

Aromatic Hydrocarbons (e.g., Toluene, Xylene): High solubility is expected. The benzene ring of XDI shares structural similarity with these solvents. Toluene is used as a solvent in standard test methods for isocyanates, such as ASTM D5155, which implies good solubility.[13][14]

-

Ketones (e.g., Acetone, Methyl Ethyl Ketone): Good solubility is anticipated. These are polar aprotic solvents capable of dissolving both the polar and nonpolar parts of the XDI molecule.

-

Esters (e.g., Ethyl Acetate): Moderate to high solubility is likely, as these are also effective polar aprotic solvents.

-

Ethers (e.g., Tetrahydrofuran, Diethyl Ether): Moderate solubility is expected.

-

Halogenated Solvents (e.g., Dichloromethane, Chloroform): Moderate to good solubility is expected. As noted, it is sparingly soluble in chloroform.[6]

-

Alkanes (e.g., Hexane, Heptane): Low solubility is predicted due to the polarity of the isocyanate groups.

Experimental Protocol for Determining the Solubility of XDI in Aprotic Solvents

This protocol is designed to determine the equilibrium solubility of XDI in a given aprotic solvent at a specified temperature. It is crucial to work under anhydrous conditions to prevent reactions with moisture.

Materials and Equipment

-

1,3-Bis(isocyanatomethyl)benzene (high purity)

-

Anhydrous aprotic solvent of choice (e.g., toluene, acetone, ethyl acetate)

-

Oven-dried glassware (e.g., vials with PTFE-lined caps, volumetric flasks, pipettes)

-

Analytical balance

-

Constant temperature shaker bath or incubator

-

Syringe filters (PTFE, 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Titrator for isocyanate content determination (as per ASTM D5155).[13][15]

-

Nitrogen or argon source for inert atmosphere

Experimental Workflow

The following diagram outlines the workflow for the solubility determination:

Caption: Experimental Workflow for XDI Solubility Determination.

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Place an excess amount of XDI into a pre-weighed, oven-dried vial. The excess is crucial to ensure equilibrium with the solid phase.

-

Record the exact mass of XDI added.

-

Add a known volume of the anhydrous aprotic solvent to the vial.

-

Blanket the headspace with dry nitrogen or argon and quickly seal the vial with a PTFE-lined cap.

-

-

Equilibration:

-

Place the sealed vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution is constant over time.

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop the agitation and allow the vial to sit in the constant temperature bath for several hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately pass the solution through a 0.22 µm PTFE syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.

-

Record the mass of the filtered solution.

-

Dilute the filtered solution to a known volume with the same anhydrous solvent.

-

-

Quantification:

-